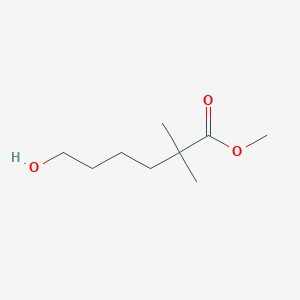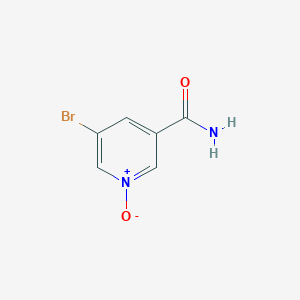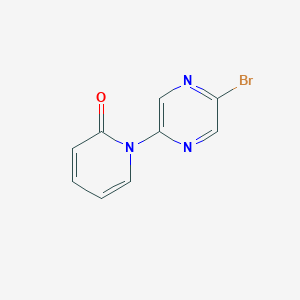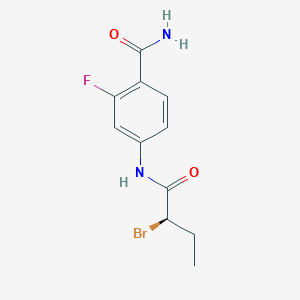![molecular formula C10H7BrClNO2S B15363907 Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound characterized by its bromine and chlorine atoms on a thieno[2,3-b]pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of 2-bromothiophene with chloroacetonitrile, followed by further functionalization to introduce the carboxylate group[_{{{CITATION{{{_1{Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino4',5':4,5 .... Reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to achieve high purity and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylic acid.
Reduction: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-yl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in binding to biological receptors, leading to downstream effects such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate is compared with other similar compounds, such as:
Ethyl 2-bromo-4-methylthieno[2,3-b]pyridine-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-chloro-4-bromothieno[2,3-b]pyridine-5-carboxylate: Similar structure but with the positions of bromine and chlorine reversed.
Ethyl 2-bromo-4-chlorothiophene-5-carboxylate: Similar core structure but without the pyridine ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H7BrClNO2S |
|---|---|
Molecular Weight |
320.59 g/mol |
IUPAC Name |
ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2S/c1-2-15-10(14)6-4-13-9-5(8(6)12)3-7(11)16-9/h3-4H,2H2,1H3 |
InChI Key |
JUWHCPWCJKQKSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


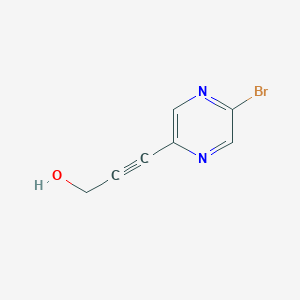
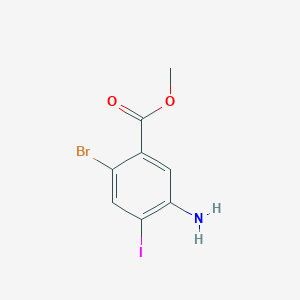
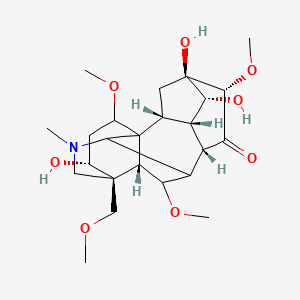
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)


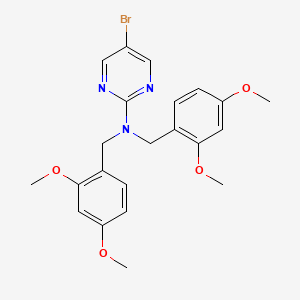
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)
![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
